

# Sirtratumab Vedotin: A Technical Guide to its Structure, Components, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Sirtratumab** vedotin (ASG-15ME) is an investigational antibody-drug conjugate (ADC) that has been evaluated for the treatment of solid tumors, notably metastatic urothelial cancer.[1] This document provides a detailed technical overview of the structure, components, and preclinical evaluation of **Sirtratumab** vedotin, intended for professionals in the fields of oncology research and drug development.

### **Core Components and Structure**

**Sirtratumab** vedotin is a complex molecule engineered to selectively deliver a potent cytotoxic agent to cancer cells expressing the SLITRK6 antigen.[2] The ADC is composed of three primary components: a human monoclonal antibody, a cytotoxic payload, and a cleavable linker system.[3]

 Antibody: Sirtratumab Sirtratumab is a fully human IgG2 monoclonal antibody that specifically targets SLIT and NTRK-like family member 6 (SLITRK6), a transmembrane protein.[4] SLITRK6 is overexpressed in a variety of solid tumors, including bladder, lung, and breast cancers, while exhibiting limited expression in normal tissues, making it an attractive target for ADC therapy.[5]



- Cytotoxic Payload: Monomethyl Auristatin E (MMAE) The cytotoxic agent conjugated to
   Sirtratumab is monomethyl auristatin E (MMAE).[6] MMAE is a synthetic and highly potent
   antimitotic agent that inhibits cell division by disrupting tubulin polymerization.[7] Its high
   toxicity makes it unsuitable for systemic administration as a standalone chemotherapeutic
   agent; however, its potency is harnessed within the ADC framework for targeted delivery to
   cancer cells.[7]
- Linker: Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl (mc-vc-PABC) A protease-cleavable linker, mc-vc-PABC, connects the **Sirtratumab** antibody to the MMAE payload.[8] This linker is designed to be stable in the bloodstream, minimizing premature release of the cytotoxic drug.[9] The valine-citrulline (vc) dipeptide within the linker is a substrate for lysosomal proteases, such as cathepsin B, which are abundant within the intracellular environment of cancer cells.[10]

## **Quantitative Data Summary**

The following tables summarize the key quantitative parameters associated with **Sirtratumab** vedotin based on available preclinical and clinical data.

| Parameter                    | Value                               | Reference |
|------------------------------|-------------------------------------|-----------|
| Antibody Type                | Human IgG2                          | [4]       |
| Target Antigen               | SLITRK6                             | [2]       |
| Cytotoxic Payload            | Monomethyl Auristatin E<br>(MMAE)   | [6]       |
| Linker Type                  | Protease-cleavable (mc-vc-<br>PABC) | [8]       |
| Drug-to-Antibody Ratio (DAR) | ~4                                  | [11]      |

| In Vitro Activity     | Value    | Cell Line          | Reference |
|-----------------------|----------|--------------------|-----------|
| Binding Affinity (Kd) | 0.018 nM | SW780 (urothelial) | [12]      |
| Cytotoxicity (IC50)   | 0.99 nM  | CHP-212            | [12]      |



| Clinical Trial<br>NCT01963052<br>(Interim Analysis) | Result      | Patient Population              | Reference |
|-----------------------------------------------------|-------------|---------------------------------|-----------|
| Overall Response<br>Rate (ORR)                      | 33%         | Metastatic Urothelial<br>Cancer | [1]       |
| Complete Response                                   | 1 patient   | Metastatic Urothelial<br>Cancer | [1]       |
| Partial Response                                    | 13 patients | Metastatic Urothelial<br>Cancer | [1]       |

### **Mechanism of Action**

The therapeutic activity of **Sirtratumab** vedotin is a multi-step process that begins with targeted binding and culminates in apoptosis of the cancer cell.

- Binding: The **Sirtratumab** antibody component of the ADC binds with high affinity to the SLITRK6 protein expressed on the surface of cancer cells.[12]
- Internalization: Upon binding, the ADC-SLITRK6 complex is internalized by the cancer cell, likely through receptor-mediated endocytosis, and trafficked to the lysosomes.[2][13]
- Linker Cleavage: Within the lysosome, proteases such as cathepsin B cleave the valine-citrulline linker, releasing the MMAE payload from the antibody.[10][14]
- Cytotoxicity: The freed MMAE then diffuses into the cytoplasm and binds to tubulin, inhibiting
  its polymerization into microtubules.[7] This disruption of the microtubule network leads to
  cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2]

# Signaling Pathway and Mechanism of Action Diagram









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Antibody-Drug Conjugates in Urothelial Cancer: From Scientific Rationale to Clinical Development PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of ADCs by HIC Creative Biolabs [creative-biolabs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Insights from animal models of bladder cancer: recent advances, challenges, and opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of ADCs by Hydrophobic Interaction Chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for site-specific drug conjugation to antibodies PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of SLITRK6 in cancer Summary The Human Protein Atlas [proteinatlas.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Intracellular trafficking of new anticancer therapeutics: antibody—drug conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sirtratumab Vedotin: A Technical Guide to its Structure, Components, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599610#sirtratumab-antibody-drug-conjugate-structure-and-components]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com